molecular formula C16H23NO3 B1261299 Lycojapodine A

Lycojapodine A

Cat. No. B1261299
M. Wt: 277.36 g/mol
InChI Key: QZNUIODTYIUAMN-KNPMLCFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lycojapodine A is an alkaloid isolated from the club moss Lycopodium japonicum and has been shown to exhibit acetylcholinesterase inhibitory and anti-HIV-1 activity. It has a role as a metabolite, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an anti-HIV-1 agent. It is an alkaloid, a lactone, a cyclic ketone, a bridged compound and an organic heterotetracyclic compound.

Scientific Research Applications

Chemical Properties and Biological Activity

Lycojapodine A is a novel C(16)N-type Lycopodium alkaloid identified from the club moss Lycopodium japonicum. It exhibits a unique 6/6/6/7 tetracyclic ring system. The compound's structure and stereochemistry were established through spectroscopic data and confirmed by X-ray analysis. Notably, Lycojapodine A has been evaluated for its inhibitory activity on acetylcholinesterase and anti-HIV-1 activity, showcasing its potential in therapeutic applications (Juan He et al., 2009).

Synthesis and Structural Analysis

The collective synthesis of Lycojapodine A, along with other Lycopodium alkaloids, was achieved from a common precursor. This synthesis was inspired by the proposed biosynthesis of the fawcettimine- and serratinine-type alkaloids. A key aspect of this synthesis is the tautomer locking strategy, crucial for the enantioselective total synthesis of Lycojapodine A. This process highlights the compound's complex structure and the synthetic challenges it presents (Houhua Li et al., 2013).

Broader Context of Lycopodium Alkaloids

Lycojapodine A is part of the broader family of Lycopodium alkaloids, known for their acetylcholinesterase inhibition properties. These alkaloids, including Lycojapodine A, have been studied for their potential in treating conditions like Alzheimer's disease. The overall research on Lycopodium alkaloids encompasses the chemical, pharmacological, and clinical aspects, providing a comprehensive understanding of their therapeutic potential (Xiaoqiang Ma & D. Gang, 2004).

Derivatives and Related Compounds

Research on derivatives of Lycojapodine A, such as 8α-hydroxylycojapodine A, extends the understanding of this compound's chemical diversity. These derivatives maintain the novel C16N-type Lycopodium alkaloid structure with unique tetracyclic ring systems, further expanding the scope of research and potential applications (Fei-fei Liu et al., 2014).

properties

Product Name

Lycojapodine A

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(1R,2S,6S,16R)-16-methyl-5-oxa-7-azatetracyclo[5.4.3.32,6.01,6]heptadecane-4,11-dione

InChI

InChI=1S/C16H23NO3/c1-11-8-12-9-14(19)20-16(10-11)15(12)5-3-7-17(16)6-2-4-13(15)18/h11-12H,2-10H2,1H3/t11-,12+,15+,16+/m1/s1

InChI Key

QZNUIODTYIUAMN-KNPMLCFXSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)O[C@@]3(C1)[C@@]24CCCN3CCCC4=O

Canonical SMILES

CC1CC2CC(=O)OC3(C1)C24CCCN3CCCC4=O

synonyms

lycojapodine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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